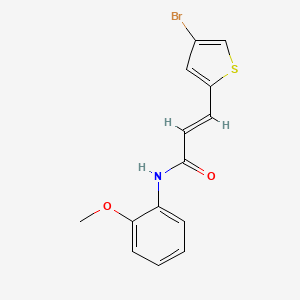

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12BrNO2S and its molecular weight is 338.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, a derivative of chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrO2S, with a molecular weight of 323.21 g/mol. The compound features a bromothiophenyl moiety and a methoxyphenyl substituent, contributing to its unique properties.

-

Apoptosis Induction : Research indicates that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The compound triggers apoptotic pathways by modulating proteins such as Bcl-2 and BAX, which are critical in regulating cell death .

- Bcl-2 Inhibition : Bcl-2 is known for its anti-apoptotic function. Studies show that treatment with the compound leads to decreased Bcl-2 levels, thereby promoting apoptosis .

- Caspase Activation : The compound may activate caspases, which are essential for the execution of apoptosis. This activation is crucial for the morphological changes observed during cell death .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits significant anti-cancer activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 12 | HEP2 |

| (2E)-3-(4-bromothiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | 9.5 | MCF7 |

| Doxorubicin | 11 | HEP2 |

| Doxorubicin | 5.5 | MCF7 |

The above table summarizes the IC50 values for the compound compared to doxorubicin, a standard chemotherapeutic agent . These results indicate that the compound possesses comparable cytotoxic effects against these cancer cell lines.

Structural Insights

Crystal structure studies reveal that the compound crystallizes in a triclinic space group with four independent molecules in the asymmetric unit. The molecular geometry suggests a planar conformation that may facilitate π–π stacking interactions, enhancing its biological activity .

Case Studies and Research Findings

Recent studies have synthesized several chalcone derivatives, including variants of this compound. These derivatives were evaluated for their biological activities, revealing that modifications to the phenyl rings significantly influence their cytotoxic properties.

For instance, one study reported that a similar chalcone derivative exhibited an IC50 value of 12 µg/mL against HEP2 cells and 9.5 µg/mL against MCF7 cells, showcasing the potential of these compounds as effective anticancer agents .

化学反应分析

Suzuki Cross-Coupling Reactions

The 4-bromo substituent on the thiophene ring enables regioselective Suzuki-Miyaura coupling with aryl boronic acids.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : 1,4-Dioxane/H₂O

-

Temperature : 90°C

| Boronic Acid | Product Yield | Regioselectivity |

|---|---|---|

| 3-Chloro-4-fluorophenyl | 44% | Aryl-Br > Thiophene-Br |

| 4-Chlorophenyl | 51% | Aryl-Br > Thiophene-Br |

The aryl bromide exhibits higher reactivity than the thiophene bromide due to electronic effects .

Hydrolysis of the Enamide Bond

The enamide undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Conditions :

| Hydrolysis Product | Yield | Application |

|---|---|---|

| 3-(4-Bromothiophen-2-yl)prop-2-enoic acid | 64% | Intermediate for further derivatization |

Nucleophilic Aromatic Substitution

The electron-deficient bromothiophene ring participates in SNAr reactions with amines or thiols:

Example Reaction :

-

Reagent : Piperidine

-

Conditions : DMF, 80°C

-

Product : 3-(4-Piperidinothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide (Yield: 58%) .

Cyclopropanation and Annulation

The α,β-unsaturated enamide can undergo [4+2] annulation with bicyclobutanes under Lewis acid catalysis (e.g., AlCl₃) :

| Annulation Partner | Product Class | Yield |

|---|---|---|

| Bicyclo[1.1.0]butane | Fused dihydropyranones | 37–95% |

Biological Activity and Derivatization

While not a direct reaction, the compound’s enamide group and bromothiophene make it a candidate for:

-

Anticancer agent synthesis : Via coupling with bioactive fragments (e.g., quinolinones) .

-

Enzyme inhibition : Through hydrogen bonding with the amide carbonyl .

Stability and Degradation

属性

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c1-18-13-5-3-2-4-12(13)16-14(17)7-6-11-8-10(15)9-19-11/h2-9H,1H3,(H,16,17)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMSDJGGPLQMGM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。